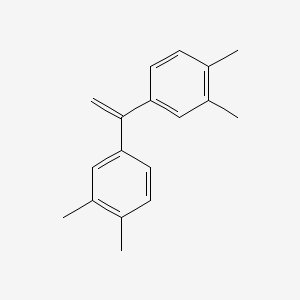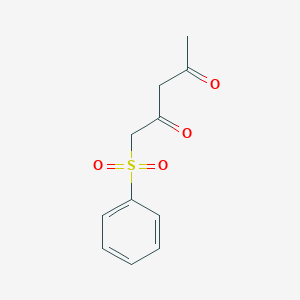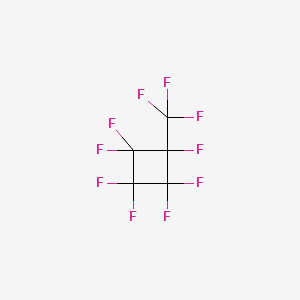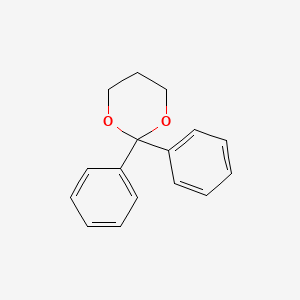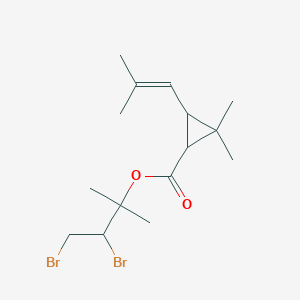
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) derivative It is known for its unique structure, which includes a methano bridge that connects two of its carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols. Substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: It is investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Research explores its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s effects are mediated through pathways that include binding to specific sites on proteins or nucleic acids, altering their function or activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Fluoranthene: A parent compound without the methano bridge.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with a different structure.
Chrysene: A four-ring PAH with a similar size but different connectivity.
Uniqueness
7,10-Methanofluoranthene, 6b,7,10,10a-tetrahydro- is unique due to its methano bridge, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6143-34-6 |
|---|---|
Fórmula molecular |
C17H14 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
pentacyclo[7.6.1.111,14.05,16.010,15]heptadeca-1,3,5(16),6,8,12-hexaene |
InChI |
InChI=1S/C17H14/c1-3-10-4-2-6-14-15(10)13(5-1)16-11-7-8-12(9-11)17(14)16/h1-8,11-12,16-17H,9H2 |
Clave InChI |
AMQRRWXISNUFLH-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3C2C4=CC=CC5=C4C3=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)
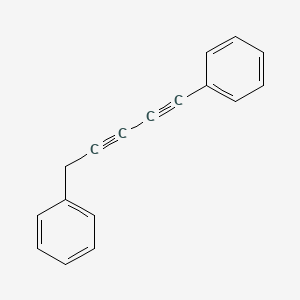
![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)

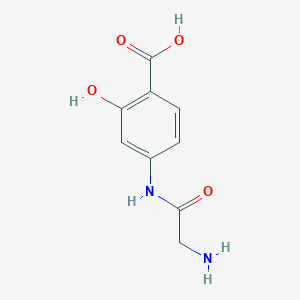
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)

